molecular formula C8H9Cl2N B1303638 1-(2,4-Dichlorophenyl)ethanamine CAS No. 89981-75-9

1-(2,4-Dichlorophenyl)ethanamine

Cat. No.: B1303638
CAS No.: 89981-75-9
M. Wt: 190.07 g/mol
InChI Key: OUVZHZAOWDHBOU-UHFFFAOYSA-N
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Description

The Cornerstone of Complexity: Chiral Amines in Synthesis and Medicine

Chiral amines are organic compounds that are fundamental to the fields of organic synthesis and medicinal chemistry. researchgate.netnih.gov Their significance lies in their structural asymmetry, which allows them to serve as versatile building blocks for the creation of a vast array of complex molecules, including natural products, pharmaceuticals, and agrochemicals. nih.govresearchgate.net In fact, a substantial portion of top-selling small-molecule drugs feature a chiral amine or a related structural motif. researchgate.net

The stereoselective synthesis of these amines is a critical area of research, as the specific three-dimensional arrangement, or stereochemistry, of a molecule can dramatically influence its biological activity. researchgate.net Researchers continuously seek to develop efficient and environmentally friendly methods for producing enantiomerically pure amines. researchgate.net Techniques such as asymmetric hydrogenation and reductive amination are among the most effective strategies for achieving this, often employing transition-metal catalysts to control the stereochemical outcome of the reaction. acs.org

A Tale of Two Enantiomers: The Specificity of 1-(2,4-Dichlorophenyl)ethanamine

This compound exists as a pair of enantiomers, designated as (R)-1-(2,4-dichlorophenyl)ethanamine and (S)-1-(2,4-dichlorophenyl)ethanamine. These molecules are non-superimposable mirror images of each other, a property that leads to distinct interactions with other chiral molecules, such as biological receptors and enzymes. This enantiomeric specificity is a crucial factor in its research applications, as one enantiomer may exhibit desired therapeutic effects while the other could be inactive or even produce unwanted side effects.

The unique properties of each enantiomer make them valuable for specific applications where a high degree of enantiomeric purity and specific molecular interactions are essential. For instance, preliminary studies on the (R)-enantiomer suggest it may modulate serotonin (B10506) and norepinephrine (B1679862) pathways, indicating its potential for investigation in the context of mood disorders. Its structural similarity to known pharmacological agents also positions it as a promising lead compound for the discovery of new drugs.

Table 1: Properties of this compound Enantiomers

Property (R)-1-(2,4-Dichlorophenyl)ethanamine (S)-1-(2,4-Dichlorophenyl)ethanamine
CAS Number 133773-29-2 52516-13-9 chemicalbook.com
Molecular Formula C8H9Cl2N chemicalbook.com C8H9Cl2N chemicalbook.com
Molecular Weight 190.07 g/mol chemicalbook.comnih.gov 190.07 g/mol chemicalbook.comnih.gov
Boiling Point 132 °C at 15 mmHg sigmaaldrich.com Not specified
Research Interest Potential neurotransmitter modulation Not specified

A Molecule of Many Hats: Key Research Trajectories and Multidisciplinary Impact

The research applications of this compound and its derivatives are diverse, spanning several scientific fields. In medicinal chemistry, it serves as a crucial intermediate in the synthesis of various pharmaceuticals. chemimpex.com For example, it is a building block for certain antihistamines and other therapeutic agents. chemimpex.com Its structural framework is also incorporated into compounds investigated for their anti-inflammatory properties, particularly in the context of neuroinflammatory diseases. researchgate.net

Beyond pharmaceuticals, this compound finds utility in the agrochemical industry for the development of herbicides and pesticides. chemimpex.com In the realm of material science, it is used in the production of specialized polymers and coatings. chemimpex.com Furthermore, in analytical chemistry, it can function as a reagent for the detection and quantification of other substances. chemimpex.com The broad applicability of this compound underscores its importance as a versatile tool in both academic and industrial research settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,4-dichlorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVZHZAOWDHBOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378132
Record name 1-(2,4-dichlorophenyl)ethanamine
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Molecular Weight

190.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89981-75-9
Record name 1-(2,4-Dichlorophenyl)ethylamine
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URL https://commonchemistry.cas.org/detail?cas_rn=89981-75-9
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Record name 1-(2,4-dichlorophenyl)ethanamine
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Record name 1-(2,4-Dichlorophenyl)ethylamine
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Advanced Synthetic Methodologies for 1 2,4 Dichlorophenyl Ethanamine and Its Stereoisomers

Stereoselective and Asymmetric Synthesis Approaches

The synthesis of single enantiomers of 1-(2,4-dichlorophenyl)ethanamine is crucial for its application in the production of enantiomerically pure final products. To this end, several stereoselective and asymmetric approaches have been developed, primarily focusing on the reduction of a prochiral ketone precursor.

Chiral Catalytic Hydrogenation Strategies

Asymmetric hydrogenation of prochiral ketones is a powerful method for producing chiral secondary alcohols, which can then be converted to the desired chiral amines. mdpi.com This strategy often employs transition metal catalysts complexed with chiral ligands.

Application of Chiral Ligands (e.g., Ru-BINAP Complexes)

Ruthenium complexes containing the chiral bisphosphine ligand 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) are highly effective catalysts for the asymmetric hydrogenation of various ketones. sioc-journal.cn The C2 axial chirality of the BINAP ligand transfers to the metal center, creating a chiral environment that directs the hydrogenation to favor one enantiomer of the product. sioc-journal.cn Specifically, Ru-BINAP complexes have been successfully used in the hydrogenation of β-keto esters and other functionalized ketones. harvard.eduorgsyn.org The general principle involves the coordination of the ketone to the chiral Ru-BINAP catalyst, followed by the delivery of hydrogen from one face of the carbonyl group, dictated by the steric and electronic properties of the chiral ligand.

Optimization of Catalyst Systems and Reaction Conditions for Enantiomeric Purity

Achieving high enantiomeric excess (e.e.) in catalytic hydrogenations requires careful optimization of the catalyst system and reaction conditions. Factors such as the choice of solvent, temperature, hydrogen pressure, and the presence of additives can significantly influence both the conversion and the enantioselectivity. mdpi.combohrium.com For instance, in the hydrogenation of acetophenone, a model substrate, the diamine ligand in Ru-diamine-bisphosphine complexes was found to primarily affect the conversion rate, while the bisphosphine ligand had a greater impact on the enantiomeric excess. mdpi.com The concentration of a base co-catalyst can also affect the initial reaction rates and subsequent catalyst deactivation. mdpi.com The development of catalyst systems, such as those derived from BINAP and chiral 1,4-diamines, has allowed for the efficient hydrogenation of ketones with high substrate-to-catalyst ratios, leading to excellent yields and enantioselectivities. bohrium.com

Enantioselective Reduction of Ketone Precursors (e.g., 2,4-Dichloroacetophenone)

The most common precursor for the synthesis of this compound is 2,4-dichloroacetophenone. The enantioselective reduction of this prochiral ketone is a critical step in obtaining the chiral amine.

Utilization of Chiral Reducing Agents (e.g., Sodium Borohydride (B1222165) in Chiral Reductions)

Sodium borohydride is a widely used reducing agent for ketones. researchgate.netsioc-journal.cn While achiral on its own, its reducing properties can be harnessed for enantioselective transformations through the use of chiral additives or by modifying the reagent itself. wikipedia.org Chirally modified borohydrides, often prepared from amino acids or other readily available chiral sources, can achieve high enantioselectivity in ketone reductions. wikipedia.org Another approach involves the in-situ generation of a chiral catalyst. For example, oxazaborolidine catalysts, derived from chiral amino alcohols, can be used in catalytic amounts along with a stoichiometric borane (B79455) source to effect highly enantioselective reductions. mdpi.com The mechanism of these reductions often involves the formation of a rigid, six-membered ring transition state where the substituents of the ketone orient themselves to minimize steric interactions, thus leading to a preferred direction of hydride delivery. uwindsor.ca

For the specific reduction of 2,2',4'-trichloroacetophenone (B44736) to 1-(2,4-dichlorophenyl)-2-chloroethanol, a precursor to the corresponding amine, the use of sodium borohydride has been studied. researchgate.netsioc-journal.cn The addition of Lewis acids like calcium chloride or lanthanum chloride was found to improve the specificity of the reaction. researchgate.netsioc-journal.cn

Diastereoselective Synthesis of Chiral Secondary Amine Scaffolds

Diastereoselective synthesis provides another powerful strategy for constructing chiral molecules. This approach often involves the use of a chiral auxiliary to control the stereochemical outcome of a reaction. osi.lv The Ellman tert-butanesulfinamide has emerged as a particularly versatile chiral auxiliary for the asymmetric synthesis of a wide variety of amines. yale.edu The synthesis of chiral secondary amines with two chiral centers directly attached to the nitrogen atom has also been explored through diastereoselective methods. acs.orgacs.org These methods can involve the reaction of a chiral amine with a prochiral ketone, followed by reduction of the resulting imine. acs.org The stereochemistry of the final product is influenced by the existing stereocenter in the chiral amine reactant.

Resolution Techniques for Racemic this compound

The separation of enantiomers from a racemic mixture, a process known as resolution, is a critical step in the synthesis of stereoisomerically pure compounds. pbworks.com For racemic this compound, a common and effective method is chemical resolution. dalalinstitute.com This technique involves converting the enantiomers into diastereomers, which have different physical properties and can therefore be separated. dalalinstitute.comorgosolver.com

Diastereomeric Salt Formation and Crystallization with Chiral Acids (e.g., L-Mandelic Acid)

A widely employed strategy for the resolution of racemic amines like this compound is the formation of diastereomeric salts using a chiral acid. pharmaguideline.compharmtech.com Chiral acids such as L-mandelic acid, (+)-tartaric acid, and (+)-camphor-10-sulfonic acid are common resolving agents. spcmc.ac.in

The process involves reacting the racemic amine with an enantiomerically pure chiral acid. pbworks.com This reaction forms a pair of diastereomeric salts. pbworks.com Due to their different physical properties, such as solubility, these diastereomeric salts can be separated by fractional crystallization. pbworks.comorgosolver.com One diastereomer will preferentially crystallize from a suitable solvent, leaving the other in the solution. pbworks.com After separation, the individual diastereomeric salts are treated with a base to regenerate the free amine, now as a single, optically pure enantiomer. pbworks.com The choice of chiral acid and solvent system is crucial for achieving efficient separation and high enantiomeric excess. unchainedlabs.com For instance, the resolution of some amines has been successfully achieved using chiral amino alcohols and specific solvent mixtures to exploit solubility differences between the resulting diastereomeric salts. unchainedlabs.com

Table 1: Common Chiral Acids for Resolution of Racemic Amines

Chiral Acid
L-Mandelic Acid
(+)-Tartaric Acid
(+)-Camphor-10-sulfonic acid
(-)-Malic Acid
(+)-Camphoric Acid
Dibenzoyl-L-tartaric acid

Industrial Scale Synthetic Methodologies and Process Optimization

The large-scale synthesis of this compound requires methodologies that are not only efficient and high-yielding but also cost-effective and environmentally benign. okayama-u.ac.jp Process optimization is key to achieving these goals.

Large-Scale Catalytic Hydrogenation Processes

Catalytic hydrogenation is a prominent method for the industrial production of amines. okayama-u.ac.jp This process typically involves the reduction of a corresponding precursor, such as a nitrile or an oxime, using hydrogen gas in the presence of a metal catalyst. nih.gov For the synthesis of this compound, a potential precursor would be 2,4-dichloroacetophenone oxime.

The choice of catalyst is critical and can significantly influence the reaction's efficiency and selectivity. nih.gov Palladium (Pd) based catalysts, often supported on materials like activated carbon or alumina, are widely used due to their high activity and selectivity. rsc.org The structure of the catalyst at an atomic level can determine the reaction pathway and the final product distribution. nih.gov For instance, single-atom Pd catalysts have shown high selectivity for secondary amines, while fully exposed Pd clusters favor the formation of primary amines. nih.gov Optimizing reaction conditions such as temperature, pressure, and solvent is essential for maximizing the yield and purity of the desired amine on an industrial scale.

Continuous Flow Reactor Applications in Amine Synthesis

Continuous flow chemistry has emerged as a powerful tool for the synthesis of pharmaceuticals and fine chemicals, offering several advantages over traditional batch processing. researchgate.netspringernature.com These advantages include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation. springernature.commit.edu

In the context of amine synthesis, continuous flow reactors can be employed for reactions like catalytic hydrogenation and reductive amination. researchgate.netrsc.org A continuous flow system typically consists of pumps that deliver reactant solutions through a heated or cooled reactor coil. mit.edu The residence time of the reactants in the reactor is precisely controlled by the flow rate and the reactor volume. mit.edu This setup allows for rapid optimization of reaction conditions and can lead to higher yields and purities compared to batch reactors. researchgate.net For instance, a two-step continuous flow system has been developed for the transformation of phenols to anilines. researchgate.net The use of packed-bed reactors containing immobilized catalysts is also a common strategy in continuous flow synthesis, facilitating catalyst recovery and reuse. springernature.com

Strategic Precursor Selection and Reaction Pathway Design

The efficient synthesis of this compound relies heavily on the strategic selection of precursors and the design of the reaction pathway. A common precursor for the synthesis of this amine is 2,4-dichloroacetophenone.

One potential pathway involves the reductive amination of 2,4-dichloroacetophenone. This can be achieved in a single step by reacting the ketone with an ammonia (B1221849) source and a reducing agent. Alternatively, a two-step process can be employed where the ketone is first converted to an intermediate, such as an oxime, which is then reduced to the amine.

Another important precursor is 2,2',4'-trichloroacetophenone, which can be reduced to form 1-(2,4-dichlorophenyl)-2-chloroethanol. sioc-journal.cn This intermediate can then potentially be converted to the desired amine. The choice of reagents and reaction conditions at each step is critical to ensure high conversion and selectivity, minimizing the formation of byproducts. For example, in the production of 2,4-dichlorophenoxyacetic acid (2,4-D), the chlorination of phenol (B47542) is a key step, and the choice of catalyst can significantly impact the selectivity towards the desired 2,4-dichlorophenol (B122985) intermediate. researchgate.net

Chemical Reactivity and Derivatization Strategies of 1 2,4 Dichlorophenyl Ethanamine

Nucleophilic Reactivity of the Amine Functionality.benchchem.comyoutube.comlibretexts.org

The primary amine group in 1-(2,4-dichlorophenyl)ethanamine is a key functional group that dictates its chemical behavior. The nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic. This inherent nucleophilicity allows the amine to readily participate in a variety of chemical transformations, making it a valuable building block in organic synthesis. The reactivity of this amine is influenced by both electronic and steric factors arising from the substituted phenyl ring.

N-Alkylation Reactions for Secondary and Tertiary Amine Formation.benchchem.comyoutube.com

N-alkylation is a fundamental reaction for the synthesis of secondary and tertiary amines from primary amines like this compound. youtube.com This transformation involves the formation of a new carbon-nitrogen bond and is typically achieved by reacting the amine with an alkyl halide. The reaction generally proceeds via a bimolecular nucleophilic substitution (Sɴ2) mechanism. researchgate.netacsgcipr.org

The direct alkylation of this compound can lead to a mixture of mono- and di-alkylated products, making selective synthesis of the secondary amine challenging. lumenlearning.comlibretexts.org To achieve selective N-monoalkylation, specific reagents and conditions can be employed. For instance, the use of cesium hydroxide (B78521) has been shown to promote the selective formation of secondary amines. organic-chemistry.org The synthesis of tertiary amines can be accomplished by further alkylation of the secondary amine. libretexts.orglumenlearning.comyoutube.com

The N-alkylation of this compound with alkyl halides typically follows an Sɴ2 pathway. researchgate.netacsgcipr.org In this one-step process, the nucleophilic amine attacks the electrophilic carbon of the alkyl halide, leading to the displacement of the halide leaving group. youtube.com The reaction rate is dependent on the concentration of both the amine and the alkyl halide, characteristic of a second-order reaction. youtube.com The transition state involves a partially formed C-N bond and a partially broken C-X (where X is a halogen) bond. youtube.com

Key factors influencing the Sɴ2 reaction include the nature of the alkyl halide (methyl > primary > secondary), the strength of the nucleophile, the nature of the leaving group, and the solvent. Polar aprotic solvents like DMF or THF are often used to solvate the cation and facilitate the reaction.

The rate of N-alkylation is significantly influenced by steric hindrance around both the nucleophilic amine and the electrophilic carbon of the alkyl halide. youtube.com The 2,4-dichlorophenyl group attached to the chiral center of this compound presents considerable steric bulk. This bulk can impede the approach of the amine to the electrophilic center of the alkyl halide, thereby slowing down the reaction rate compared to less sterically hindered amines. osti.gov

Similarly, the structure of the alkyl halide plays a crucial role. As the steric bulk around the electrophilic carbon increases (e.g., from a methyl halide to a tertiary alkyl halide), the Sɴ2 reaction rate decreases dramatically. This is because the bulky groups hinder the backside attack of the nucleophile. youtube.com

Table 1: Factors Affecting N-Alkylation of this compound

FactorInfluence on Reaction RateRationale
Structure of Alkyl Halide Methyl > Primary > Secondary >> TertiaryDecreased steric hindrance allows for easier backside attack by the amine nucleophile. youtube.com
Steric Hindrance of Amine Less hindered amines react faster.The bulky 2,4-dichlorophenyl group can sterically hinder the approach of the nitrogen nucleophile to the electrophile. osti.gov
Leaving Group Ability I > Br > Cl > FWeaker bases are better leaving groups, facilitating the Sɴ2 displacement.
Solvent Polar aprotic (e.g., DMF, THF)These solvents solvate the cation without strongly solvating the nucleophile, increasing its reactivity.
Base K₂CO₃, NaHDeprotonates the amine, increasing its nucleophilicity.

Acylation Reactions and Amide Derivatives Synthesis.youtube.comlibretexts.org

The amine functionality of this compound readily undergoes acylation with acylating agents such as acyl chlorides or anhydrides to form stable amide derivatives. youtube.com This reaction is a common strategy to modify the chemical properties of the parent amine. The reaction is typically carried out in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl) formed during the reaction. Amides are generally less basic and more stable than their corresponding amines. The synthesis of amide derivatives is a versatile method for creating a wide range of compounds with potential applications in various fields of chemistry. sphinxsai.com

Table 2: Examples of Acylation Reactions with this compound

Acylating AgentBaseConditionsProductYieldReference
Acetyl chloridePyridineCH₂Cl₂, 0°C to RT, 2 hoursN-[1-(2,4-Dichlorophenyl)ethyl]acetamide85%
Benzoyl chlorideEt₃NTHF, Reflux, 4 hoursN-[1-(2,4-Dichlorophenyl)ethyl]benzamide-

Reductive Amination with Carbonyl Compounds.youtube.comresearchgate.netwikipedia.org

Reductive amination is a powerful and versatile method for the synthesis of secondary and tertiary amines. youtube.comresearchgate.netwikipedia.org This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate from the reaction of this compound with a carbonyl compound (an aldehyde or a ketone), followed by the reduction of this intermediate to the corresponding amine. youtube.comlumenlearning.comyoutube.com This method is often preferred over direct alkylation due to better control over the degree of alkylation, thus minimizing the formation of over-alkylated byproducts. researchgate.net

A variety of reducing agents can be employed for the reduction of the imine intermediate, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. youtube.comyoutube.commasterorganicchemistry.com Sodium cyanoborohydride is particularly useful as it is a milder reducing agent that selectively reduces the imine in the presence of the unreacted carbonyl compound. youtube.commasterorganicchemistry.com The reaction is typically performed under weakly acidic conditions to facilitate imine formation. wikipedia.org

Utilization as a Chiral Building Block in Complex Organic Synthesis.benchchem.comyoutube.comlibretexts.org

The presence of a chiral center at the carbon atom bearing the amino group makes this compound a valuable chiral building block in asymmetric synthesis. enamine.net Chiral building blocks are essential for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can exhibit vastly different pharmacological activities. enamine.net

The (R)- and (S)-enantiomers of this compound can be used to introduce a specific stereochemistry into a target molecule. These chiral amines can serve as starting materials for the synthesis of more complex chiral ligands, catalysts, or biologically active molecules. The ability to perform reactions at the amine functionality, such as alkylation and acylation, while retaining the stereochemical integrity of the chiral center is a key advantage of using this compound as a chiral synthon.

The synthesis of optically pure this compound can be achieved through various methods, including the resolution of the racemic mixture or through asymmetric synthesis. enamine.net Once obtained in enantiomerically pure form, it can be incorporated into larger molecules, directing the stereochemical outcome of subsequent reactions and ultimately leading to the desired enantiomer of the final product.

Synthesis of Bioactive Derivatives and Analogs

This compound serves as a crucial starting material for the development of various bioactive derivatives and analogs. The reactivity of its primary amine group is central to these synthetic strategies, enabling modifications such as N-alkylation, acylation, and reductive amination to form new compounds. evitachem.com These reactions are fundamental in creating libraries of molecules for screening potential therapeutic activities.

A notable application of this compound is in the synthesis of analogs of well-known antifungal agents like miconazole (B906). researchgate.net Research has demonstrated the synthesis of 1-(2-(2,4-Dichlorophenyl)-2-((2-thienyl)methoxy)ethyl)-1H-imidazole and its furan (B31954) analog, which are structurally related to miconazole. researchgate.net This synthesis highlights how the core structure of this compound can be elaborated to mimic existing drugs, potentially leading to compounds with improved efficacy or different pharmacological profiles.

Furthermore, the dichlorophenyl group is a common feature in many biologically active molecules. The amine can be transformed into other functional groups or used as a handle to attach the dichlorophenyl scaffold to larger, more complex structures. For instance, the amine can be converted into a thiosemicarbazide (B42300), which is a key intermediate for a variety of biologically active compounds. researchgate.net These thiosemicarbazide derivatives are valuable precursors for synthesizing heterocyclic compounds with potential therapeutic applications. researchgate.net

The following table summarizes key derivatization strategies and the resulting bioactive analogs.

Starting MaterialReaction TypeReagents/ConditionsResulting Derivative/AnalogPotential Bioactivity
This compoundAcylationAcyl chlorides or anhydridesN-acyl derivativesGeneral Pharmaceutical Intermediate
This compoundN-AlkylationAlkyl halidesN-alkyl derivativesGeneral Pharmaceutical Intermediate
This compoundReductive AminationCarbonyl compoundsSecondary or tertiary aminesGeneral Pharmaceutical Intermediate
Related PrecursorsMulti-step synthesisImidazole (B134444), 2-thienyl methoxy (B1213986) groupMiconazole AnalogsAntifungal researchgate.net
Amine PrecursorsThiosemicarbazide formationIsothiocyanatesThiosemicarbazide intermediatesPrecursor for Antifungal/Anticancer agents researchgate.net

Incorporation into Novel Heterocyclic Systems

The strategic incorporation of the this compound moiety into novel heterocyclic systems is a highly productive avenue for discovering new therapeutic agents. Heterocyclic compounds are a cornerstone of drug discovery, with a significant number of FDA-approved drugs featuring these scaffolds. mdpi.com The amine function of this compound provides a convenient point of attachment and cyclization for constructing these complex rings.

A prominent strategy involves the conversion of the amine to a thiosemicarbazone. These intermediates are exceptionally versatile for synthesizing a range of sulfur and nitrogen-containing heterocycles. For example, reacting thiosemicarbazones with hydrazonoyl chlorides can yield 1,3,4-thiadiazole (B1197879) derivatives. nih.gov Similarly, cyclization with α-haloketones can produce thiazole (B1198619) rings. nih.gov These synthetic routes have been successfully employed to create novel piperazine-based bis(thiazole) and bis(1,3,4-thiadiazole) hybrids that have been investigated for their anti-cancer properties. nih.gov

Another important class of heterocycles derived from amine precursors are 1,2,4-triazoles. These compounds exhibit a broad spectrum of biological activities, including antiviral, anti-HIV, antimicrobial, and anticancer effects. nih.gov The synthesis often involves the reaction of an amine-derived intermediate with reagents that facilitate the formation of the five-membered triazole ring, which may also incorporate a thione group to enhance biological activity. nih.gov

The synthesis of imidazole-containing compounds, such as the miconazole analogs mentioned previously, is another clear example of incorporating the this compound scaffold into a key heterocyclic system known for its antifungal properties. researchgate.net

The table below outlines pathways for incorporating the core structure into various heterocyclic systems.

Precursor TypeReagents for CyclizationResulting Heterocyclic SystemAssociated Biological Interest
ThiosemicarbazoneHydrazonoyl chlorides1,3,4-ThiadiazoleAnticancer nih.gov
Thiosemicarbazoneα-Haloketones (e.g., chloroacetyl chloride)1,3-ThiazoleAnticancer nih.gov
Amine/Hydrazide IntermediateVarious (e.g., carbon disulfide, then cyclization)1,2,4-Triazole-thioneAntiviral, Anti-HIV, Antimicrobial nih.gov
Amine IntermediateReagents for imidazole ring formation1H-ImidazoleAntifungal researchgate.net

Biological Activities and Mechanistic Studies of 1 2,4 Dichlorophenyl Ethanamine

Modulation of Neurotransmitter Systems

Preliminary research has identified 1-(2,4-Dichlorophenyl)ethanamine as a modulator of key neurotransmitter systems, suggesting its potential for therapeutic applications in mood disorders.

Influence on Serotonin (B10506) and Norepinephrine (B1679862) Pathways

Studies suggest that this compound may influence the pathways of serotonin and norepinephrine. These neurotransmitters are crucial in regulating mood, and compounds that affect their pathways are often investigated for potential use as antidepressants. nih.gov The 2-phenethylamine scaffold, a core component of this compound's structure, is found in many compounds that interact with the 5-hydroxytryptamine (5-HT) receptors, which are integral to the serotonin system. mdpi.com

Receptor Binding Affinity and Ligand-Receptor Interactions

The interaction of this compound with specific molecular targets, such as receptors, is a key aspect of its mechanism of action. The binding of the compound to these targets can alter their function. Its structural similarity to known pharmacological agents suggests it could serve as a lead compound for developing new drugs. For instance, derivatives of the 2-phenethylamine structure are known to bind to a variety of receptors, including dopamine (B1211576) and sigma receptors. mdpi.com A related compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, has been shown to be a potent and selective antagonist for the CB1 cannabinoid receptor, with its N1 aromatic ring playing a key role in the steric binding interaction. nih.gov

Antineoplastic and Cytotoxic Effects

The potential of this compound and its derivatives as anticancer agents has been a subject of scientific inquiry.

In Vitro Studies on Cancer Cell Lines

Derivatives of this compound have been synthesized and evaluated for their in vitro anticancer activity. For example, a series of 4,4′-(1,4-phenylene)bis(pyrimidin-2-amine) molecules, synthesized using 1-(2,4-dichlorophenyl)ethanone as a starting material, were tested against the human colorectal carcinoma cell line HCT-116. nih.gov One compound, in particular, demonstrated significant anticancer activity, comparable to the reference drug 5-fluorouracil. nih.gov Similarly, other studies have investigated the cytotoxic effects of related compounds on various cancer cell lines, including breast cancer (MCF7, MDA-MB-231, and MDA-MB-453) and colon cancer (DLD-1 and HT-29). mdpi.commdpi.com

Table 1: In Vitro Anticancer Activity of a this compound Derivative

Cell Line Compound IC50 (µmol/mL) Reference Drug (5-fluorouracil) IC50 (µmol/mL)
HCT-116 s3 1.16 0.83

Data sourced from in vitro studies on human colorectal carcinoma cells. nih.gov

Mechanistic Investigations of Cytotoxicity

The cytotoxic effects of compounds related to this compound are believed to occur through various mechanisms. For instance, the cytotoxicity of 2,4-dihydroxyphenylalanine against melanoma cells is dependent on the presence of the enzyme tyrosinase, which converts it into a cellular toxin. nih.gov This targeted activation leads to the inhibition of DNA, RNA, and protein synthesis in the cancer cells. nih.gov In other studies, sulfonamide derivatives have been shown to induce apoptosis in colon cancer cells through both intrinsic and extrinsic pathways. mdpi.com

Antimicrobial Efficacy and Pharmacological Relevance

This compound and its derivatives have also been explored for their antimicrobial properties.

(2,4-Dichlorophenyl)ethylamine is utilized as an intermediate in the synthesis of various pharmaceuticals, including antihistamines, and in the formulation of agrochemicals like herbicides and pesticides. chemimpex.com A related compound, 1-[(2,4-dichlorophenethyl)amino]-3-phenoxypropan-2-ol (SPI009), has demonstrated broad-spectrum antibacterial activity, particularly against persister cells of Pseudomonas aeruginosa. nih.gov This compound has been shown to be effective in combination with different classes of antibiotics against several clinically relevant pathogens, including Staphylococcus aureus and Klebsiella pneumoniae. nih.gov Furthermore, it has shown efficacy in inhibiting and eradicating biofilms. nih.gov The antimicrobial action of some related complexes is attributed to their ability to damage the bacterial membrane and interact with bacterial DNA, ultimately leading to cell death. mdpi.com

Table 2: List of Compounds Mentioned

Compound Name
This compound
Serotonin
Norepinephrine
N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide
5-fluorouracil
2,4-dihydroxyphenylalanine
1-[(2,4-dichlorophenethyl)amino]-3-phenoxypropan-2-ol (SPI009)
Pseudomonas aeruginosa
Staphylococcus aureus

Activity Against Bacterial Strains

Searches of scientific databases and literature yielded no specific studies detailing the activity of this compound against bacterial strains. Research in this area tends to focus on more complex derivatives. For instance, studies have been conducted on novel 1,4-naphthoquinone (B94277) derivatives and their antibacterial properties, but these compounds are structurally distinct from this compound. nih.gov Similarly, while the antifungal properties of related imidazole (B134444) derivatives have been explored, this does not provide direct data on the antibacterial action of the specified compound. ontosight.ainih.gov

Exploration of Antiamoebic Potential

There is a lack of detailed, peer-reviewed scientific studies exploring the antiamoebic potential of this compound. While a commercial supplier's website makes a passing mention of potential antiamoebic activity, it does not provide any supporting data, research context, or specific findings against pathogenic amoebae. smolecule.com Without published scientific investigation, the antiamoebic capabilities of this specific compound remain unverified.

Enzyme Inhibition Studies (e.g., Phenylethanolamine N-Methyltransferase)

No specific research or data could be located that investigates the inhibitory effects of this compound on Phenylethanolamine N-Methyltransferase (PNMT) or other enzymes. The scientific literature on PNMT inhibitors details other classes of compounds, such as various substituted tetrahydroisoquinolines, but does not mention this compound as a subject of study for this activity.

Structure Activity Relationship Sar and Computational Chemistry Investigations

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies for phenethylamine (B48288) derivatives, including those with dichlorophenyl substitutions, aim to establish a mathematical correlation between the chemical structures and their biological activities.

In QSAR modeling of phenethylamine analogs, various molecular descriptors are calculated to quantify the physicochemical properties of the molecules. These descriptors are then correlated with observed biological responses. For dichlorophenyl-substituted ethanamines, key descriptors often include:

Hydrophobicity (LogP): The dichlorophenyl group significantly increases the hydrophobicity of the molecule, which can influence its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. QSAR studies on related compounds have shown that hydrophobicity can be a critical factor in determining biological activity. crpsonline.com

Electronic Properties: Descriptors such as the Hammett constant of the chlorine substituents, and calculated atomic charges on the phenyl ring and the amine group, are used to model electronic interactions with biological targets. The electron-withdrawing nature of the chlorine atoms at the 2 and 4 positions influences the electron density of the aromatic ring and the basicity of the amine group.

Steric Parameters: Molar refractivity (MR) and Taft steric parameters are employed to describe the size and shape of the molecule. The positions of the chlorine atoms on the phenyl ring create a specific steric profile that can either favor or hinder binding to a target.

The following table illustrates typical molecular descriptors that would be considered in a QSAR study of 1-(2,4-Dichlorophenyl)ethanamine and its hypothetical derivatives.

CompoundLogPMolar Refractivity (MR)Dipole Moment (Debye)Biological Activity (IC50, µM)
This compound3.550.22.1(Predicted)
1-(2-Chlorophenyl)ethanamine2.845.01.8(Predicted)
1-(4-Chlorophenyl)ethanamine2.945.11.9(Predicted)
1-Phenylethanamine1.940.31.5(Predicted)

This table is illustrative and contains predicted or hypothetical values to demonstrate the concept.

By developing statistically significant QSAR models, researchers can predict the biological activity of newly designed derivatives of this compound before their synthesis. crpsonline.com These models can guide the modification of the parent compound to enhance its desired properties. For instance, a QSAR model might suggest that increasing the steric bulk at a certain position or modulating the electronic properties of the phenyl ring could lead to improved activity. This predictive capability accelerates the drug discovery process and reduces the need for extensive experimental screening.

Density Functional Theory (DFT) Calculations

DFT calculations provide a deeper understanding of the electronic structure and reactivity of this compound at a quantum mechanical level.

DFT studies allow for the detailed analysis of the molecule's stereoelectronic properties. This includes the calculation of:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are indicative of the molecule's ability to donate and accept electrons, respectively. For this compound, the electron-withdrawing chlorine atoms are expected to lower the HOMO and LUMO energies compared to unsubstituted phenethylamine.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the amine group would be an electron-rich region, while the dichlorophenyl ring would have a more complex electrostatic potential due to the presence of the chlorine atoms.

DFT calculations can be used to predict the chemical reactivity of this compound. acs.org Reactivity descriptors such as global hardness, softness, and electronegativity can be derived from the HOMO and LUMO energies. Furthermore, the proton affinity of the amine group can be calculated to predict its basicity (pKa). The presence of the dichlorophenyl group is expected to reduce the basicity of the ethanamine side chain due to inductive electron withdrawal. acs.org

The following table presents hypothetical DFT-calculated properties for a comparative analysis.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Predicted pKa
This compound-6.2-0.85.48.5
1-Phenylethanamine-5.8-0.55.39.5

This table is illustrative and contains predicted or hypothetical values to demonstrate the concept.

Molecular Docking Simulations and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound, docking simulations can elucidate its potential binding modes within the active site of a receptor or enzyme.

Docking studies on related phenethylamine derivatives have shown that the phenyl ring often engages in hydrophobic and pi-stacking interactions with aromatic amino acid residues in the binding pocket. nih.gov The amine group typically forms hydrogen bonds or ionic interactions with acidic residues or backbone carbonyls. nih.gov The specific substitution pattern of the dichlorophenyl ring in this compound would dictate its precise orientation to maximize favorable interactions and avoid steric clashes. For instance, the chlorine atoms could form halogen bonds with suitable donor or acceptor groups in the protein.

The following table provides an example of what a molecular docking results table might look like for this compound and its analogs against a hypothetical protein target.

CompoundDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interaction Types
This compound-8.5Tyr123, Phe234, Asp101Pi-stacking, Hydrophobic, Hydrogen Bond
1-(4-Chlorophenyl)ethanamine-7.8Tyr123, Phe234, Asp101Pi-stacking, Hydrophobic, Hydrogen Bond
1-Phenylethanamine-7.2Tyr123, Phe234, Asp101Pi-stacking, Hydrophobic, Hydrogen Bond

This table is illustrative and contains predicted or hypothetical values to demonstrate the concept.

These simulations are invaluable for generating hypotheses about the mechanism of action of this compound and for designing new derivatives with improved binding affinity and selectivity. mdpi.comresearchgate.net

Advanced Research Applications and Future Directions

Lead Compound Identification and Optimization in Drug Discovery Programs

In the realm of pharmaceutical development, 1-(2,4-Dichlorophenyl)ethanamine is a valuable starting material for the identification and optimization of lead compounds. chemimpex.com A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The dichlorophenyl group and the chiral amine center of this compound provide a scaffold that can be readily modified to explore structure-activity relationships (SAR).

Researchers utilize this compound as an intermediate in the synthesis of various pharmaceuticals, aiming to create medications that target specific health conditions. chemimpex.com For instance, derivatives of this amine have been investigated for their potential as antifungal agents. The core structure is also found in compounds explored for their activity as modulators of various enzymes and receptors in the body.

Design and Synthesis of Next-Generation Pharmacological Agents

The structural attributes of this compound make it an attractive component in the design of next-generation pharmacological agents. chemimpex.com Its use as an intermediate allows for the introduction of diverse functional groups, which can fine-tune the pharmacological profile of a new drug candidate. This includes enhancing its efficacy, selectivity, and pharmacokinetic properties.

One notable application is in the synthesis of certain types of antihistamines. chemimpex.com The dichlorophenyl moiety is a common feature in many modern antihistamine drugs. By incorporating this compound into novel molecular frameworks, medicinal chemists can develop new therapeutic agents for the treatment of allergies and other related conditions. chemimpex.com

Exploration of Agricultural Chemical Applications

Beyond pharmaceuticals, this compound has found utility in the development of agricultural chemicals. chemimpex.com It serves as an intermediate in the synthesis of certain herbicides and pesticides designed to protect crops and improve yields. chemimpex.com The dichlorophenyl group is a key toxophore in a number of successful agrochemicals.

For example, the related compound 2,4-D (2,4-Dichlorophenoxyacetic acid) is a widely used herbicide for the control of broadleaf weeds. orst.edu While not directly synthesized from this compound, the presence of the 2,4-dichlorophenyl unit highlights the importance of this structural motif in conferring herbicidal activity. Research in this area continues to explore how derivatives of this compound can lead to new, more selective, and environmentally benign crop protection solutions. chemimpex.com

Implementation of Green Chemistry Principles in Synthetic Pathways

The synthesis of this compound and its derivatives is an area where the principles of green chemistry are being increasingly applied. Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comresearchgate.net Key principles relevant to the synthesis of this compound include waste prevention, atom economy, the use of safer solvents, and catalysis. sigmaaldrich.comacs.orgnih.gov

Traditional synthetic methods can sometimes involve harsh reagents and produce significant waste. Researchers are actively developing greener synthetic routes that are more efficient and environmentally friendly. This includes the use of catalytic methods, which are often more selective and require milder reaction conditions than stoichiometric reagents. acs.org The goal is to develop pathways that not only provide high yields of the desired product but also minimize the environmental impact of the chemical manufacturing process. researchgate.net

Green Chemistry PrincipleApplication in Synthesis
Waste Prevention Designing synthetic routes that generate minimal byproducts. sigmaaldrich.com
Atom Economy Maximizing the incorporation of all materials used in the process into the final product. acs.org
Safer Solvents and Auxiliaries Utilizing less hazardous and more environmentally benign solvents. acs.org
Catalysis Employing catalytic reagents to increase reaction efficiency and reduce waste. acs.org

Emerging Research Avenues and Unexplored Therapeutic Potential

The versatility of this compound suggests that there are still many unexplored avenues for its application. Emerging research continues to investigate its potential in various therapeutic areas. The ability to easily create a library of derivatives from this starting material makes it an ideal candidate for high-throughput screening campaigns to identify new bioactive molecules.

Future research may focus on:

Novel Antivirals: The dichlorophenyl group is present in some antiviral compounds, and new derivatives of this compound could be synthesized and tested for activity against a range of viruses.

Neuroprotective Agents: The amine functionality and the ability to introduce various substituents could lead to the discovery of compounds that protect neurons from damage in neurodegenerative diseases.

Anti-inflammatory Drugs: Chronic inflammation is a hallmark of many diseases, and novel anti-inflammatory agents are in high demand. The scaffold of this compound could be used to design new molecules with potent anti-inflammatory properties.

As our understanding of disease pathways and molecular targets grows, so too will the potential applications for versatile chemical building blocks like this compound. Its continued use in innovative research programs is likely to lead to the development of new and improved medicines and agricultural products.

Q & A

Q. How do thermodynamic properties of this compound influence its reactivity?

  • Methodological Answer : Determine enthalpy of formation (ΔHf) via differential scanning calorimetry (DSC) and correlate with computational methods (DFT at B3LYP/6-311+G* level). Solubility parameters (Hansen solubility spheres) guide solvent selection for reactions in non-polar media .

Q. What cross-reactivity challenges arise in immunoassays targeting this compound?

  • Methodological Answer : Structural analogs (e.g., 2-(2,6-dichlorophenyl)ethanamine) may bind nonspecifically. Validate assays using surface plasmon resonance (SPR) to measure affinity constants (KD) and competitive ELISA with ≥10 structurally diverse analogs to confirm specificity .

Q. How can enantiomeric resolution of this compound be achieved?

  • Methodological Answer : Use chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol (95:5) for HPLC separation. Alternatively, derivatize with (–)-menthyl chloroformate and analyze diastereomers via reverse-phase HPLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.